molecular formula C13H14N2O3 B3581037 methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate

methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate

Cat. No.: B3581037
M. Wt: 246.26 g/mol
InChI Key: ZHQRMKCDGCJAMX-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4’-bipyridine-3-carboxylate” is a complex organic compound. It likely contains a bipyridine core structure, which is a type of nitrogen-containing heterocycle . These types of structures are often found in various pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a bipyridine core with various functional groups attached. These may include a methyl group, a carboxylate group, and a ketone .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. For example, the carboxylate group might undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve exploring its potential applications, for example in pharmaceuticals or materials science .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(13(17)18-2)10(7-11(16)15-8)9-3-5-14-6-4-9/h3-6,10H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQRMKCDGCJAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate
Reactant of Route 3
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate
Reactant of Route 4
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate
Reactant of Route 5
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate
Reactant of Route 6
methyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-4,4'-bipyridine-3-carboxylate

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